4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine
Overview
Description
“4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine” is a synthetic compound with a CAS Number of 55438-65-8 . It has a molecular weight of 308.42 and its IUPAC name is 4-(1-benzhydryl-3-azetidinyl)morpholine .
Synthesis Analysis
The synthesis of azetidine derivatives, including “this compound”, has been described in patents . The synthesis involves the use of building blocks and methods for generating such compounds . A novel process for preparing 3-amino-azetidine derivatives, key intermediates of compounds with well-documented biological properties, is also provided .Molecular Structure Analysis
The linear formula of “this compound” is C20H24N2O . The InChI Code is 1S/C20H24N2O/c1-3-7-17(8-4-1)20(18-9-5-2-6-10-18)22-15-19(16-22)21-11-13-23-14-12-21/h1-10,19-20H,11-16H2 .Scientific Research Applications
Pharmacodynamic Properties of Related Compounds
Mycophenolate mofetil, which shares a morpholine structure, acts as an uncompetitive reversible inhibitor of inosine monophosphate dehydrogenase, crucial in de novo purine synthesis. This mechanism underlies its application in preventing acute rejection of organ transplants, such as renal and cardiac, by selectively inhibiting lymphocyte proliferation, essential for the immune response against transplanted organs. The drug's efficacy in reducing the incidence of acute rejection episodes highlights the potential pharmacodynamic benefits of morpholine derivatives in immunosuppressive therapy (Bardsley-Elliot, Noble, & Foster, 1999).
Analgesic Activity of Morpholine Derivatives
The analgesic activity of morpholine derivatives, as demonstrated by (+)-1-(3-Methyl-4-morpholino-2:2-diphenylbutyryl)pyrrolidine (R.875), indicates their potential in pain management. The substance raised the threshold to ischemic pain in healthy human volunteers, suggesting morpholine compounds' role in developing new analgesics. Despite causing side effects like nausea, vomiting, and muscular weakness, the study underlines morpholine's pharmacological potential in pain relief (Cahal, 1958).
Environmental and Health Impact Studies
Research on the environmental presence and health impacts of morpholine-related compounds, such as Triphenyl phosphate (TPHP), sheds light on potential exposure routes and health implications. The study on TPHP in nail polish and its absorption indicates the importance of assessing morpholine derivatives' environmental presence and potential health risks. Such studies are crucial for understanding and mitigating the risks associated with morpholine and its derivatives in consumer products (Mendelsohn et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
4-(1-benzhydrylazetidin-3-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-3-7-17(8-4-1)20(18-9-5-2-6-10-18)22-15-19(16-22)21-11-13-23-14-12-21/h1-10,19-20H,11-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WESDDKGEBHTDKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70611167 | |
Record name | 4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70611167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55438-65-8 | |
Record name | 4-[1-(Diphenylmethyl)-3-azetidinyl]morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55438-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70611167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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